Product packaging for 3-Bromo-2,6-dimethylbenzaldehyde(Cat. No.:CAS No. 106965-52-0)

3-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1380395
CAS No.: 106965-52-0
M. Wt: 213.07 g/mol
InChI Key: GTAIJORGXRXVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-2,6-dimethylbenzaldehyde is a valuable benzaldehyde derivative designed for research and chemical synthesis applications. This compound features a benzaldehyde core substituted with a bromine atom at the 3-position and methyl groups at the 2- and 6-positions. This specific substitution pattern makes it a versatile and highly useful building block in organic chemistry. The aldehyde group is a highly reactive site that can undergo condensation reactions to form imines or hydrazones, or be reduced to alcohols or oxidized to carboxylic acids. The presence of the bromine atom offers a handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex molecular architectures. The methyl groups can influence the compound's steric and electronic properties. As a high-purity chemical, it is suited for use in pharmaceutical research, materials science, and as a precursor for the synthesis of ligands and fine chemicals. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the certificate of analysis for detailed quality assurance data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B1380395 3-Bromo-2,6-dimethylbenzaldehyde CAS No. 106965-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAIJORGXRXVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2,6 Dimethylbenzaldehyde

Electrophilic Aromatic Substitution Approaches for Bromination of Dimethylbenzaldehydes

The introduction of a bromine atom onto the 2,6-dimethylbenzaldehyde (B72290) ring is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the combined electronic and steric effects of the substituents already present on the aromatic ring: two activating, ortho-, para-directing methyl groups and one deactivating, meta-directing aldehyde group. The aldehyde group directs incoming electrophiles to the C3 and C5 positions, which are coincidentally also activated by the methyl groups (ortho to one methyl group and para to the other). This confluence of directing effects strongly favors substitution at these positions.

Direct Bromination of 2,6-dimethylbenzaldehyde: Catalytic and Non-catalytic Systems

Direct bromination of 2,6-dimethylbenzaldehyde involves treating the substrate with a bromine source, either with or without a catalyst. In non-catalytic systems, molecular bromine (Br₂) can react with the activated ring, although this may require harsher conditions or lead to mixtures of products.

The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is a common strategy to polarize the bromine molecule, generating a more potent electrophile (Br⁺) and facilitating the substitution reaction under milder conditions. google.com The catalyst coordinates with the bromine, enhancing its electrophilicity and increasing the reaction rate. For instance, the bromination of benzaldehyde (B42025) in the presence of AlCl₃ proceeds efficiently at moderate temperatures. google.com A similar principle applies to the bromination of 2,6-dimethylbenzaldehyde, where the catalyst would promote substitution at the electronically favored 3- and 5-positions.

Alternative brominating agents like N-Bromosuccinimide (NBS) are often used, sometimes in conjunction with a catalyst or in specific solvent systems, to achieve controlled bromination. mdpi.com

Table 1: Comparison of Bromination Systems for Aromatic Aldehydes

Brominating AgentCatalyst/Co-reagentTypical SubstrateKey Features
Bromine (Br₂)Aluminum Chloride (AlCl₃)BenzaldehydeCatalytic system enhances electrophilicity of bromine. google.com
N-Bromosuccinimide (NBS)Acetonitrile (B52724) (solvent)Various activated aromaticsProvides a source of electrophilic bromine, often with high regioselectivity. mdpi.com
Bromine (Br₂) / SO₂Cl₂Zeolite (e.g., Ca²⁺-Y)Activated aromatics (e.g., o-xylene)Heterogeneous catalysis can offer enhanced regioselectivity and easier workup. researchgate.net

Regioselective Bromination Strategies

Achieving high regioselectivity to favor the formation of 3-bromo-2,6-dimethylbenzaldehyde over the 5-bromo isomer is a significant synthetic challenge. Several strategies can be employed to influence the site of bromination.

One effective method is the careful control of reaction temperature. mdpi.com In many electrophilic aromatic substitutions, lower temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. For example, highly regioselective bromination of catechol was achieved by maintaining a reaction temperature of -30 °C. mdpi.com

The choice of brominating agent and solvent system is also critical. The combination of N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or N,N-Dimethylformamide (DMF) has been shown to be effective for the regioselective bromination of various activated aromatic systems. mdpi.comresearchgate.net Another approach involves using a molar excess of bromine, which can preferentially react with the more reactive 3-bromo isomer in some systems to form dibromo products, thereby enriching the proportion of the less reactive 4-bromo isomer in the final mixture. google.com While this applies to o-xylene, the principle of differential reactivity could potentially be adapted.

Formylation Methodologies for Brominated Aromatic Precursors

An alternative synthetic route involves introducing the aldehyde group onto a pre-brominated aromatic ring. This strategy shifts the challenge of regiocontrol from the bromination step to the synthesis of the appropriate brominated precursor, which is then formylated. The most direct precursor for this route is 1-bromo-2,6-dimethylbenzene.

Grignard Reagent-Mediated Formylation from Bromo-o-xylene Derivatives

This method involves the formation of an organomagnesium compound (Grignard reagent) from a suitable aryl bromide, followed by its reaction with a formylating agent. Starting with a brominated dimethylbenzene, such as 1-bromo-2,6-dimethylbenzene, the Grignard reagent is prepared by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The resulting arylmagnesium bromide is a potent nucleophile that can react with various electrophiles. For formylation, N,N-Dimethylformamide (DMF) is a commonly used C1 electrophile. thieme-connect.de The Grignard reagent adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the desired aldehyde, this compound. While DMF is most common, other formylating agents like N-formylpiperidine or ethyl orthoformate can also be used. A new method for the formylation of Grignard reagents using benzimidazolium salts has also been reported as a facile and efficient alternative. researchgate.net

Lithiation-Formylation Sequences with N,N-Dimethylformamide (DMF)

The lithiation-formylation sequence is one of the most reliable and versatile methods for synthesizing aromatic aldehydes. thieme-connect.de This process typically involves a lithium-halogen exchange reaction.

Starting with 1-bromo-2,6-dimethylbenzene, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (typically -78 °C) in an inert solvent like THF, facilitates a rapid lithium-halogen exchange. thieme-connect.decommonorganicchemistry.com This reaction generates the highly reactive 2,6-dimethylphenyllithium (B15290027) intermediate, with the lithium replacing the bromine atom.

This aryllithium species is then quenched by the addition of an electrophile, most commonly N,N-Dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com The reaction proceeds via nucleophilic attack of the aryllithium on the carbonyl of DMF, and the resulting intermediate is hydrolyzed during aqueous workup to afford this compound in good yield. thieme-connect.de This method is often preferred due to the high reactivity of aryllithium reagents and the clean, high-yielding nature of the reaction. thieme-connect.de

Table 2: Comparison of Formylation Methods for Aryl Halides

MethodPrecursorReagentsKey Features
Grignard Formylation1-Bromo-2,6-dimethylbenzene1. Mg, THF2. DMF3. H₃O⁺A classic and robust method for C-C bond formation. thieme-connect.deresearchgate.net
Lithiation-Formylation1-Bromo-2,6-dimethylbenzene1. n-BuLi or t-BuLi, THF, -78 °C2. DMF3. H₃O⁺High reactivity of aryllithium allows for fast reaction at low temperatures; often provides high yields. thieme-connect.decommonorganicchemistry.com

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the described methodologies. For the electrophilic bromination route, a key green improvement is the replacement of stoichiometric Lewis acid catalysts with recyclable, solid acid catalysts like zeolites. researchgate.net Zeolites can promote regioselective bromination and are easily separated from the reaction mixture, minimizing waste. researchgate.net Furthermore, exploring the use of less hazardous brominating agents than molecular bromine, such as NBS, can improve the safety profile of the synthesis. The development of catalytic systems that can operate in greener solvents, such as water or supercritical fluids, instead of chlorinated hydrocarbons, represents another significant advancement. researchgate.net

In the context of formylation reactions, the principles of atom economy are paramount. While both Grignard and lithiation pathways are effective, they generate stoichiometric amounts of salt byproducts. The development of catalytic formylation methods that can directly convert the C-Br bond to a C-CHO group without the need for stoichiometric organometallic intermediates would be a major green innovation. Additionally, minimizing the use of hazardous ethereal solvents like THF and exploring solvent-free reaction conditions or benign solvent alternatives could further reduce the environmental footprint of these synthetic routes.

Solvent-Free and Reduced Solvent Systems

The move towards solvent-free or reduced solvent systems in chemical synthesis is driven by the desire to minimize volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the provided results, the broader trend in organic synthesis points towards the exploration of solid-state reactions or reactions in aqueous media. These approaches not only reduce pollution but can also lead to improved reaction rates and selectivities.

Utilization of Sustainable Brominating Agents (e.g., N-Bromosuccinimide in Alternative Media)

N-Bromosuccinimide (NBS) has emerged as a safer and more convenient alternative to liquid bromine for bromination reactions. masterorganicchemistry.com NBS is a white crystalline solid, making it easier to handle than the highly volatile and corrosive Br2. masterorganicchemistry.com It is particularly effective for allylic and benzylic brominations, where it provides a low, steady concentration of bromine, thus minimizing side reactions such as the addition to double bonds. masterorganicchemistry.com The Wohl-Ziegler reaction, which employs NBS for allylic and benzylic bromination, is a well-established method. wikipedia.orgmissouri.edu

Electron-rich aromatic compounds can be efficiently brominated using NBS, with solvents like DMF promoting high para-selectivity. wikipedia.org For the synthesis of related bromo-aromatic compounds, various conditions have been explored. For instance, the bromination of 2,6-dimethylbenzoic acid has been achieved using tetrabutylammonium (B224687) tribromide (Bu4NBr3) at elevated temperatures, yielding the desired product in good measure. rsc.org The use of NBS in alternative, greener media is an active area of research aimed at further reducing the environmental footprint of bromination processes.

Atom Economy and Waste Minimization in Synthetic Routes

Improving atom economy, which maximizes the incorporation of starting materials into the final product, is a cornerstone of green chemistry. In the context of synthesizing this compound and its analogues, this involves designing synthetic pathways that minimize the formation of byproducts. For example, a multi-gram scale synthesis of 2-Bromo-1,3-dimethoxybenzene has been developed using Bu4NBr3 and K3PO4 in MeCN at room temperature, demonstrating an efficient process with a good yield. rsc.org Such methods, which proceed under mild conditions and with high efficiency, contribute significantly to waste minimization.

Advanced Catalytic Routes to this compound and Analogues

The development of advanced catalytic systems has revolutionized the synthesis of aromatic aldehydes, offering milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a powerful tool for the formylation of aryl halides. researchgate.net A notable method involves the palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide in the presence of a silane (B1218182) reducing agent. organic-chemistry.org This approach is advantageous due to its mild conditions, low toxicity, and tolerance of various functional groups. organic-chemistry.org Optimization of this reaction has shown that using specific ligands, such as JohnPhos, and adjusting the reaction temperature can lead to high yields of the desired aromatic aldehyde. organic-chemistry.org

Palladium catalysts are also employed in the synthesis of related structures. For instance, palladium-catalyzed reactions have been used to create C1-symmetric allenes from bromo-dienes, showcasing the versatility of these catalysts in forming complex molecules. nii.ac.jp Furthermore, palladium-catalyzed carbonylative cyclization of o-bromobenzaldehyde with 1,3-dicarbonyl compounds provides a route to 3-alkylphthalides. researchgate.net

Other Transition Metal-Catalyzed Formylation Methods

While palladium catalysts are prominent, other transition metals like nickel, rhodium, and ruthenium have also been investigated for their catalytic activity in C-H bond activation and formylation reactions. nih.gov Ruthenium catalysts, for example, have been shown to be highly efficient in the direct addition of ortho C-H bonds of aromatic compounds to olefins and acetylenes. nih.gov The coordination of a heteroatom in a directing group to the metal center is a key step in these transformations. nih.gov

Nickel-catalyzed decarbonylative reactions of phthalimides have also been explored as a route to construct polysubstituted amides. Although less common for direct formylation of aryl halides compared to palladium, the ongoing research into various transition metal catalysts promises the development of novel and efficient synthetic routes to this compound and its analogues. uchicago.edu

Chemical Transformations and Reactivity Profiles of 3 Bromo 2,6 Dimethylbenzaldehyde

Reactivity of the Aldehyde Functional Group in 3-Bromo-2,6-dimethylbenzaldehyde

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. However, in this compound, its reactivity is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups.

Reductions to the Corresponding Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this compound, this transformation to (3-Bromo-2,6-dimethylphenyl)methanol can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Due to the steric hindrance around the carbonyl group, stronger reducing agents or harsher reaction conditions might be necessary to achieve high yields.

Table 1: Hypothetical Reduction of this compound

Reducing AgentSolventTypical ConditionsProduct
Sodium BorohydrideMethanol/EthanolRoom temperature(3-Bromo-2,6-dimethylphenyl)methanol
Lithium Aluminum HydrideTHF/Ether0 °C to room temperature, followed by aqueous workup(3-Bromo-2,6-dimethylphenyl)methanol

Note: This table represents typical conditions for aldehyde reductions and may need optimization for this compound due to steric hindrance.

Oxidations to the Corresponding Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For this compound, the oxidation would yield 3-Bromo-2,6-dimethylbenzoic acid. The steric hindrance from the ortho-methyl groups might slow down the rate of oxidation.

Table 2: Hypothetical Oxidation of this compound

Oxidizing AgentSolventTypical ConditionsProduct
Potassium PermanganateWater/Acetone, basicHeat3-Bromo-2,6-dimethylbenzoic acid
Jones ReagentAcetone0 °C to room temperature3-Bromo-2,6-dimethylbenzoic acid

Note: This table represents typical conditions for aldehyde oxidations and may need to be adapted for this compound.

Nucleophilic Additions to the Carbonyl (e.g., Organometallic Reagents, Hydrides)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium reagents) and hydrides. rsc.org These reactions lead to the formation of secondary alcohols. In the case of this compound, the significant steric hindrance from the two ortho-methyl groups is expected to make nucleophilic addition to the carbonyl group challenging. alfa-chemistry.com Reactions with bulky nucleophiles may proceed slowly or not at all. The use of less sterically demanding organometallic reagents or the application of Barbier-type conditions might be necessary to achieve reasonable yields.

Condensation Reactions (e.g., Schiff Base Formation, Aldol Condensations)

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. beilstein-journals.org However, the formation of Schiff bases from sterically hindered aldehydes like this compound can be difficult. wikipedia.org The steric bulk around the carbonyl group can impede the approach of the amine nucleophile.

Aldol condensations, which involve the reaction of an enolate with an aldehyde, would also be affected by the steric hindrance of this compound. The approach of the enolate nucleophile to the sterically encumbered carbonyl carbon would be disfavored, potentially leading to low yields or the need for specific catalysts or reaction conditions.

One-Carbon Homologation Reactions (e.g., Corey-Fuchs Reaction for Alkyne Formation)

The Corey-Fuchs reaction is a powerful method for the one-carbon homologation of aldehydes to terminal alkynes. alfa-chemistry.comjk-sci.comtcichemicals.comnih.govnih.gov This two-step process involves the initial formation of a 1,1-dibromoalkene from the aldehyde, followed by treatment with a strong base to yield the alkyne. jk-sci.comnih.gov This reaction is known to be effective even with some sterically hindered aldehydes. The reaction first involves the formation of a phosphorus ylide from triphenylphosphine (B44618) and carbon tetrabromide. alfa-chemistry.comtcichemicals.comnih.gov This ylide then reacts with the aldehyde in a manner similar to the Wittig reaction to produce a dibromoalkene. alfa-chemistry.comnih.gov Subsequent treatment with two equivalents of a strong base, such as n-butyllithium, results in elimination of HBr and a lithium-halogen exchange followed by elimination to form the terminal alkyne. jk-sci.com

Reactivity of the Aromatic Bromine Substituent in this compound

The bromine atom on the aromatic ring of this compound is a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prominent example.

Research on the Suzuki-Miyaura coupling of sterically hindered aryl halides, such as those with ortho-substituents, has shown that these reactions can be challenging. A study on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids highlights the influence of steric effects on the reaction outcome. jk-sci.com The use of specialized phosphine (B1218219) ligands and optimized reaction conditions is often necessary to achieve good yields with sterically hindered substrates. For this compound, a successful Suzuki-Miyaura coupling would likely require a carefully selected palladium catalyst and ligand system to overcome the steric hindrance from the adjacent methyl groups.

Table 3: Hypothetical Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst/Ligand SystemBaseSolventProduct
Phenylboronic acidPd(OAc)2 / SPhos or other bulky phosphine ligandK3PO4 or Cs2CO3Toluene/Dioxane2,6-Dimethyl-3-phenylbenzaldehyde
4-Methoxyphenylboronic acidPd2(dba)3 / XPhosK2CO3THF/Water3-(4-Methoxyphenyl)-2,6-dimethylbenzaldehyde

Note: This table represents plausible conditions for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide and would require experimental validation for this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound is well-suited for these transformations. The steric hindrance from the two ortho-methyl groups can influence the reaction efficiency, often requiring specialized ligands and conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. It is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org While direct examples for this compound are not prevalent in the cited literature, the reactivity of sterically hindered 2,6-disubstituted aryl halides is an active area of research. dicp.ac.cn For instance, the Suzuki-Miyaura reaction of the related 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids demonstrates that such couplings are feasible, though they can lead to mixtures of atropisomers. beilstein-journals.org Efficient coupling of sterically hindered substrates often requires bulky, electron-rich phosphine ligands. clockss.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. researchgate.net Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous. libretexts.org Palladium-catalyzed Negishi couplings of bromoarenes with organozinc reagents are well-established for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. researchgate.netnih.gov The increased reactivity of the organozinc partner can help overcome the steric barrier presented by the ortho-methyl groups in this compound.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandGeneral Observations for Sterically Hindered Aryl Halides
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos)Feasible but may require optimized conditions and can lead to atropisomers. beilstein-journals.orgclockss.org
HeckAlkenePd(OAc)₂, PdCl₂ with phosphine ligandsCan be challenging due to steric hindrance; may require high temperatures. researchgate.net
NegishiOrganozinc reagentPd(dppf)Cl₂, Pd(dppe)Cl₂Higher reactivity of organozinc reagents can be beneficial for hindered substrates. researchgate.netnih.gov

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, such as aryllithium or Grignard reagents. These intermediates can then be reacted with a variety of electrophiles to introduce new functional groups. The reaction is typically performed at low temperatures using organolithium reagents (e.g., n-butyllithium or t-butyllithium) to prevent side reactions. researchgate.net

For this compound, the aldehyde group is electrophilic and would react with the organolithium reagent. To achieve a selective halogen-metal exchange, the aldehyde must first be protected. A common strategy is to convert the aldehyde into an acetal (B89532), which is stable to the strongly basic and nucleophilic conditions of the exchange reaction. After the exchange and subsequent reaction with an electrophile, the protecting group can be removed to regenerate the aldehyde.

StepReagentIntermediate/ProductPurpose
1. ProtectionEthylene glycol, acid catalystProtected acetal derivativePrevents the aldehyde from reacting with the organolithium reagent.
2. Exchangen-Butyllithium or t-ButyllithiumAryllithium speciesGenerates a reactive nucleophilic carbon at the site of the bromine atom. researchgate.net
3. FunctionalizationElectrophile (e.g., CO₂, DMF, alkyl halide)Functionalized aromatic ringIntroduces a new substituent onto the ring.
4. DeprotectionAqueous acidFunctionalized 2,6-dimethylbenzaldehyde (B72290)Restores the original aldehyde group.

Reactivity of Aromatic Methyl Groups and Benzylic Functionalization

The two methyl groups of this compound are also sites for potential chemical modification, primarily through reactions involving the benzylic C-H bonds.

C(sp³)–H Activation Strategies

Direct functionalization of C(sp³)–H bonds is a rapidly developing area of organic synthesis that offers a more atom-economical approach to modifying alkyl groups. researchgate.net These strategies often employ transition metal catalysts to selectively activate a specific C-H bond. For the methyl groups on this compound, C-H activation could be directed by the adjacent aldehyde group, although this can be challenging. Rhodium and palladium complexes are often used for such transformations. researchgate.netmdpi.com These methods could potentially lead to arylation, amination, or other substitutions at the benzylic position. However, achieving selectivity for one of the two equivalent methyl groups and avoiding reactions at other sites on the molecule would require careful catalyst and reaction design.

Side-Chain Modifications and Oxidative Functionalization

More traditional methods for functionalizing the methyl groups involve radical or oxidative processes. The benzylic C-H bonds are weaker than other C-H bonds in the molecule, making them susceptible to radical halogenation or oxidation.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), one or both methyl groups could be selectively brominated to form the corresponding benzylic bromides. These bromides are versatile intermediates for subsequent nucleophilic substitution reactions.

Oxidative Functionalization: Strong oxidizing agents can convert the methyl groups into carboxylic acids. For example, potassium permanganate (KMnO₄) or chromic acid can oxidize benzylic carbons. nih.gov Depending on the reaction conditions, it might be possible to achieve selective oxidation of one or both methyl groups to the corresponding carboxylic acids. This would transform this compound into a bromo-dimethyl-substituted benzoic acid or a bromo-benzenedicarboxylic acid derivative.

Derivatization Strategies and Scaffold Utilization of 3 Bromo 2,6 Dimethylbenzaldehyde

Synthesis of Complex Organic Molecules from 3-Bromo-2,6-dimethylbenzaldehyde Scaffolds

The utility of a chemical scaffold is defined by its ability to be elaborated into more complex structures. While the substitution pattern of this compound suggests potential for various transformations, a review of scientific literature indicates that its application in certain areas of complex molecule synthesis is not broadly documented.

Construction of Heterocyclic Systems

There is a lack of specific examples in the reviewed scientific literature detailing the use of this compound for the direct construction of heterocyclic systems.

Assembly of Polycyclic Aromatic Hydrocarbons (PAHs)

The scientific literature reviewed does not provide specific instances of this compound being utilized as a direct precursor for the assembly of polycyclic aromatic hydrocarbons.

Preparation of Macrocycles and Ligands

Design and Synthesis of Biologically Relevant Compound Libraries

The application of this compound is notably documented in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Intermediate in Pharmaceutical Synthesis

This compound has been utilized as a crucial intermediate in the synthesis of modulators for the Retinoic Acid Receptor-related Orphan Receptor (ROR). google.com Specifically, it is a precursor in the creation of compounds targeting RORγt, a key regulator of T-cell differentiation, which is implicated in various immunological conditions. google.com

In a documented synthetic route, this compound was prepared as a yellow oil with a reported yield of 91%. google.com The characterization of this intermediate is summarized in the table below.

PropertyValueSource
Appearance Yellow oil google.com
Yield 91% google.com
¹H NMR (DMSO-d₆, 300 MHz) δ 10.47 (s, 1H), 7.72 (d, J=9Hz, 1H), 7.12 (d, J=9Hz, 1H), 2.57 (s, 3H), 2.47 (s, 3H) google.com
LC/MS (Method h) Rt = 2.62 min.; no ionization google.com

This intermediate is then further elaborated through subsequent reactions to produce the final ROR nuclear receptor modulator compounds. The presence of the bromo substituent allows for further synthetic manipulations, such as cross-coupling reactions, while the aldehyde provides a handle for introducing other molecular fragments.

Building Block for Biologically Active Molecules

The role of this compound as a building block is directly linked to its function as an intermediate in creating biologically active molecules. The compounds synthesized from this aldehyde have been designed to modulate the activity of RORγt. google.com Such modulators are of significant interest for the development of treatments for immunological diseases, including ulcerative colitis and Crohn's disease. google.com The structural framework provided by the 3-bromo-2,6-dimethylphenyl moiety is a key component of the final active pharmaceutical ingredients. google.com

Development of Enzyme Inhibitors and Modulators

While broad-spectrum application of this compound in enzyme inhibition is not widely documented, its use as a key intermediate has been cited in the development of specific therapeutic agents. Notably, the compound has been listed as a reactant in the synthesis of modulators for the RAR-related orphan receptor (ROR) family.

Research Findings:

In the field of medicinal chemistry, this compound serves as a precursor in the synthesis of complex molecules designed to modulate the activity of nuclear receptors. A patent for ROR nuclear receptor modulators includes this compound as a starting material or intermediate. google.com These modulators are investigated for their potential in treating a range of conditions, including autoimmune and inflammatory diseases. The aldehyde functional group provides a reactive site for further molecular elaboration, while the bromo- and dimethyl-substituted phenyl ring influences the conformational presentation and binding affinity of the final therapeutic compound.

The synthesis outlined in the patent literature demonstrates the role of this aldehyde in constructing larger, more complex molecular architectures intended to interact with specific biological targets. google.com

Table 1: Synthetic Utility of this compound

Compound Name Application / Role Research Context

Integration into Materials Science Precursors

The unique substitution pattern of this compound suggests its potential as a precursor for specialized materials. The bromine atom can facilitate cross-coupling reactions, the aldehyde group allows for the formation of imines, alkenes, or other functional moieties, and the methyl groups provide steric bulk that can influence the solid-state packing and solubility of derived materials.

A review of current scientific literature and patent databases does not show specific examples or detailed studies where this compound has been utilized as a direct precursor for the synthesis of organic light-emitting diode (OLED) materials. While the general class of substituted benzaldehydes is common in the construction of organic electronic materials, the application of this specific isomer remains an underexplored area of research.

There are no direct research findings detailing the use of this compound as a component in the synthesis of photosensitizers. However, it is noteworthy that closely related isomers have been successfully employed in this field. For instance, research has shown that 4-bromo-2,6-dimethylbenzaldehyde (B1278818) can serve as a key building block for novel heavy-atom-free photosensitizers used in photodynamic cancer therapy. This highlights the potential of the dimethylbenzaldehyde scaffold in materials science, although specific applications for the 3-bromo isomer are not yet reported in the literature.

Spectroscopic and Crystallographic Characterization Methodologies in Research on 3 Bromo 2,6 Dimethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Bromo-2,6-dimethylbenzaldehyde. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 2,4-dimethylbenzaldehyde, the aldehydic proton (CHO) appears as a singlet at approximately 10.17 ppm. The aromatic protons show signals between 7.03 and 7.66 ppm, while the methyl protons resonate at around 2.35 and 2.60 ppm. For 2-bromobenzaldehyde, the aldehydic proton shifts to about 10.34 ppm, and the aromatic protons are observed in the range of 7.43 to 7.89 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information. For instance, in 3-bromobenzaldehyde (B42254), the carbonyl carbon of the aldehyde group is readily identifiable. spectrabase.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Benzaldehydes

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2,4-Dimethylbenzaldehyde Aldehyde (-CHO) 10.17 ~192
Aromatic (Ar-H) 7.03-7.66 ~120-145
Methyl (-CH₃) 2.35, 2.60 ~20-22
2-Bromobenzaldehyde Aldehyde (-CHO) 10.34 ~190
Aromatic (Ar-H) 7.43-7.89 ~127-136

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and studying the vibrational modes of this compound. The IR spectrum of the related compound 3-bromobenzaldehyde shows characteristic absorption bands. nist.gov

Key vibrational frequencies for dimethylbenzaldehydes include: ias.ac.in

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=O stretching: The strong absorption band for the aldehyde carbonyl (C=O) group is expected around 1700 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is generally observed in the lower frequency region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for Substituted Benzaldehydes

Vibrational Mode Approximate Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aldehyde C-H Stretch 2700 - 2900
Carbonyl (C=O) Stretch 1680 - 1715
Aromatic C=C Stretch 1450 - 1600
C-Br Stretch 500 - 650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and analyzing the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular weight of 4-bromo-2,6-dimethylbenzaldehyde (B1278818) is 213.07 g/mol . nih.gov For the related compound 3-bromobenzaldehyde, the molecular weight is 185.018 g/mol . nist.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from a mixture and obtain its mass spectrum. nist.gov Electron ionization (EI) is a common method that leads to characteristic fragmentation patterns. nist.gov In substituted phenylpropenoates, for example, the loss of a halogen atom from the phenyl ring is a notable fragmentation pathway. nih.gov

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC, GC, HPLC)

Chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reaction progress by comparing the spots of reactants and products.

Gas Chromatography (GC): GC is well-suited for separating and analyzing volatile compounds like substituted benzaldehydes. nist.gov It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. Different columns and solvent systems can be optimized for the analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details of the molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing the positions of all atoms in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, within the crystal structure.

While a specific crystal structure for this compound is not detailed in the provided results, the determination of the crystal structure of a related compound, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, highlights the power of this technique in unambiguously establishing molecular connectivity and stereochemistry when other methods are inconclusive. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 3-Bromo-2,6-dimethylbenzaldehyde in laboratory settings?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS) for structurally similar brominated aldehydes. Key practices include:

  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Immediate flushing with water for 15+ minutes in case of exposure (eyes/skin) .
  • Storage in airtight containers away from oxidizing agents, with proper ventilation to avoid inhalation risks .
    • Training : Regular SDS reviews and hazard awareness sessions are recommended .

Q. How can this compound be synthesized, and what precursors are typically used?

  • Methodological Answer : While direct synthesis pathways are not explicitly documented in the evidence, analogs like 3-Bromo-2,6-difluorobenzaldehyde suggest using brominated aromatic intermediates. For example:

  • Oxidation of (3-bromo-2,6-dimethylphenyl)methanol (CAS: 86246-72-2), a structurally related alcohol, using oxidizing agents like pyridinium chlorochromate (PCC) .
  • Bromination of 2,6-dimethylbenzaldehyde derivatives via electrophilic substitution, monitored by HPLC for purity validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aldehyde proton (~9-10 ppm) and methyl/bromine substituents .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~213 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy : Detection of aldehyde C=O stretch (~1700 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with aryl boronic acids, as demonstrated for brominated benzaldehyde analogs .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) at 80–100°C enhance reaction efficiency .
  • Monitoring : Track reaction progress via TLC or GC-MS to identify byproducts (e.g., debrominated species) .

Q. What strategies resolve contradictions in purity assessments of this compound?

  • Methodological Answer :

  • Chromatographic Validation : Compare HPLC retention times with standards (e.g., 3-Bromo-2,6-dimethoxyphenol, CAS: 18111-34-7) to distinguish impurities .
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals, leveraging solubility differences noted for brominated aromatics .
  • Elemental Analysis : Confirm Br content via X-ray fluorescence (XRF) or combustion analysis to validate stoichiometry .

Q. How do steric and electronic effects of methyl and bromine groups influence the reactivity of this compound?

  • Methodological Answer :

  • Steric Hindrance : Methyl groups at the 2- and 6-positions reduce accessibility for nucleophilic attacks, requiring elevated temperatures in substitution reactions .
  • Electrophilicity : Bromine enhances electrophilic character at the para position, enabling regioselective functionalization in Friedel-Crafts alkylation .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict charge distribution and reaction pathways for mechanistic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,6-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,6-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.